N,N-dimethyl-6-nitropyridin-3-amine

概要

説明

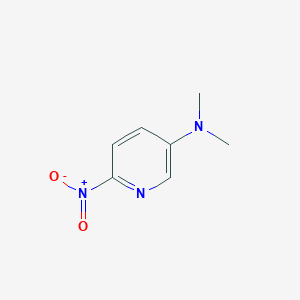

N,N-dimethyl-6-nitropyridin-3-amine: is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is characterized by the presence of a nitro group at the 6-position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-nitropyridin-3-amine typically involves the reaction of 2-bromo-5-nitropyridine with dimethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-bromo-5-nitropyridine+dimethylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Chemical Reactions Involving N,N-Dimethyl-6-Nitropyridin-3-Amine

This compound can undergo various chemical reactions, which can be categorized as follows:

Reduction Reactions

The nitro group in this compound can be reduced to an amino group. Common reducing agents include:

-

Hydrogen Gas : In the presence of a catalyst such as palladium on carbon.

-

Chemical Reductants : Such as tin(II) chloride in acidic conditions.

The reduction leads to the formation of N,N-dimethyl-3-aminopyridine, which has different properties and potential applications .

Substitution Reactions

This compound can participate in nucleophilic substitution reactions. In these reactions, the nitro group can be replaced by other substituents under suitable conditions:

-

Common Nucleophiles : Amines or thiols can react with the compound in basic conditions.

Oxidation Reactions

Although less common, oxidation reactions can occur, potentially leading to the formation of N-oxides. Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used for this purpose .

Reduction Mechanism

The reduction mechanism typically involves the transfer of electrons to the nitro group, converting it into an amino group. This process may proceed via an intermediate species that is stabilized by the solvent or catalyst used.

Substitution Mechanism

In nucleophilic substitution reactions, the nitro group acts as a leaving group. The nucleophile attacks the carbon atom bonded to the nitro group, leading to the formation of a new bond while releasing nitrogen dioxide (NO₂) as a byproduct.

Oxidation Mechanism

During oxidation, the nitro group may undergo further oxidation leading to various products depending on reaction conditions and reagents used. The mechanisms often involve free radical intermediates or electron transfer processes.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

N,N-dimethyl-6-nitropyridin-3-amine has been investigated for its role as a pharmacological agent. It serves as a precursor in the synthesis of compounds that exhibit activity against specific biological targets, including cancer and neurological disorders. For instance, derivatives of this compound have been evaluated for their efficacy as calcium channel blockers, which are crucial in treating hypertension and other cardiovascular diseases .

Case Study: Calcium Channel Blockers

A study focused on the design and synthesis of pyrimidobenzothiazole derivatives showed that modifications of nitropyridine compounds could yield potent calcium channel blockers. The synthesized compounds demonstrated significant antihypertensive activity in vivo, indicating the therapeutic relevance of nitropyridine derivatives .

Synthetic Chemistry

Synthesis of Complex Molecules

this compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its nitro group can be selectively reduced or substituted, allowing for the introduction of various functional groups that enhance the biological activity of the resulting compounds.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Reduction | This compound | 6-amino-pyridine derivative | 75 |

| Alkylation | This compound | Alkylated pyridine derivative | 82 |

| Nitration | Pyridine derivative | Nitro-substituted pyridine | 90 |

Biochemical Applications

Enzyme Interaction Studies

In biochemical research, this compound is employed as a probe to study enzyme interactions. Its structural features allow it to interact with various enzymes, facilitating the investigation of enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery, where understanding enzyme behavior can lead to the development of more effective inhibitors.

Case Study: Enzyme Kinetics

A study examining the interaction between nitropyridine derivatives and specific enzymes demonstrated that these compounds could effectively modulate enzyme activity. The kinetic parameters were analyzed using spectrophotometric methods, revealing insights into the binding affinities and inhibition mechanisms .

Industrial Applications

Chemical Manufacturing

Beyond its applications in research, this compound is used in the chemical industry for producing specialty chemicals. Its reactivity allows for the creation of various derivatives that serve as intermediates in pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N,N-dimethyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

- N,N-dimethyl-4-nitropyridin-3-amine

- N,N-dimethyl-2-nitropyridin-3-amine

- N,N-dimethyl-6-aminopyridin-3-amine

Comparison: N,N-dimethyl-6-nitropyridin-3-amine is unique due to the position of the nitro group on the pyridine ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. For example, the 6-nitro derivative may exhibit different electronic and steric properties compared to the 4-nitro or 2-nitro derivatives, leading to variations in their chemical behavior and biological activity.

生物活性

N,N-Dimethyl-6-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group at position 6 and two methyl groups attached to the nitrogen atom. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, including proteins and nucleic acids, leading to modulation of enzymatic activity and potential therapeutic effects.

- Reduction Pathway : The nitro group can be reduced enzymatically to form an amine derivative, which may exhibit different biological properties compared to the parent compound .

- Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, demonstrating its role in modulating enzyme activity.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound may act similarly by producing toxic intermediates upon reduction that bind covalently to DNA, resulting in cell death . This mechanism is comparable to established antimicrobial agents such as metronidazole.

2. Antineoplastic Activity

Research indicates that compounds with nitro groups can exhibit antineoplastic effects. The mechanism often involves the generation of reactive species that can induce apoptosis in cancer cells . Further studies are needed to elucidate the specific pathways through which this compound exerts these effects.

3. Anti-inflammatory Activity

Nitrated compounds have been implicated in anti-inflammatory processes. They can modify protein functions involved in cellular signaling, potentially leading to reduced inflammation . The interaction of this compound with signaling pathways merits further investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of nitropyridines, including this compound:

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including reduction and substitution reactions. The ability to modify the structure allows for the exploration of various derivatives that may enhance or alter biological activity.

特性

IUPAC Name |

N,N-dimethyl-6-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-7(8-5-6)10(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOHFLCDPWIDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。